
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O3S2 and its molecular weight is 464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Optical Properties
Research on similar compounds has focused on chemical synthesis methods and their optical properties. For instance, a study by Volpi et al. (2017) explored the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by their absorption and fluorescence spectra, showing notable Stokes' shift ranges and quantum yields. These properties suggest potential applications in materials science, particularly in the development of luminescent materials for various technological applications (Volpi et al., 2017).
Structural Analysis and Supramolecular Interactions
Other studies have examined the structural properties and supramolecular interactions of similar compounds. For example, Campos-Gaxiola et al. (2008) investigated mercury(II) complexes with tripyridylimidazole chelating ligands, revealing complex coordination geometries influenced by various supramolecular interactions. This kind of research highlights the potential of such compounds in coordination chemistry and the design of metal-organic frameworks or molecular sensors (Campos-Gaxiola et al., 2008).
Antimicrobial and Antimycobacterial Activities
Compounds with similar structural features have been evaluated for their antimicrobial and antimycobacterial activities. Narasimhan et al. (2011) synthesized a series of imidazol-yl and benzimidazol-yl derivatives, finding some with potent antimicrobial and antimycobacterial activities, suggesting potential applications in the development of new antimicrobial agents (Narasimhan et al., 2011).
Corrosion Inhibition
Research on benzimidazole derivatives, structurally similar to the compound , has shown effectiveness as corrosion inhibitors for steel in acidic mediums. Fergachi et al. (2018) and (2019) demonstrated that such compounds can significantly inhibit steel corrosion, which suggests possible applications in corrosion protection and materials science (Fergachi et al., 2018) (Fergachi et al., 2019).
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c22-18-7-3-16(4-8-18)15-29-21-23-11-14-25(21)20(26)17-5-9-19(10-6-17)30(27,28)24-12-1-2-13-24/h3-10H,1-2,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWACJLXSNJMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2591551.png)

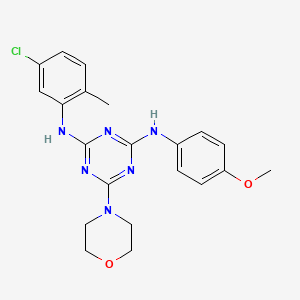
![(4-Methylthiadiazol-5-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2591554.png)
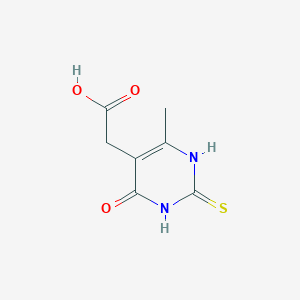
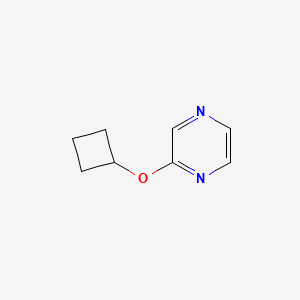
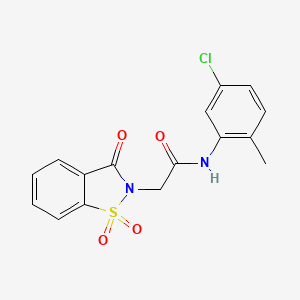
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2591563.png)


![N-({5-[(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)
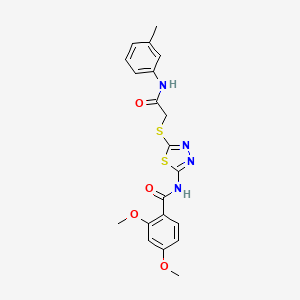

![1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone](/img/structure/B2591573.png)
